6-オキソ-2-フェネチル-1,6-ジヒドロピリミジン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring with a phenethyl group at the 2-position, an oxo group at the 6-position, and a carboxylic acid group at the 5-position.
科学的研究の応用
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential as a xanthine oxidase inhibitor, which makes it a candidate for the treatment of hyperuricemia and gout . Additionally, its derivatives have shown promise in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and various pathological conditions such as cancer and arthritis . The compound is also explored for its antimicrobial and anti-inflammatory properties, making it relevant in medicinal chemistry and drug development .
作用機序
Target of Action
The primary target of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels in the body, which is beneficial in the treatment of hyperuricemia and gout .
Result of Action
The primary result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help to alleviate symptoms associated with hyperuricemia and gout, conditions characterized by high levels of uric acid in the blood .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction that can be carried out under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 6-hydroxy-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid.
Substitution: Various substituted phenethyl derivatives depending on the electrophile used.
類似化合物との比較
- 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness: 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the phenethyl group, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other dihydropyrimidine derivatives and contributes to its potential therapeutic applications .
生物活性
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 1245570-08-4) is a compound belonging to the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a phenethyl group at the 2-position, an oxo group at the 6-position, and a carboxylic acid group at the 5-position. Its molecular formula is C13H12N2O3 with a molecular weight of 244.25 g/mol.
Property | Value |
---|---|
IUPAC Name | 6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |
Molecular Formula | C₁₃H₁₂N₂O₃ |
Molecular Weight | 244.25 g/mol |
The primary mechanism of action for 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of Xanthine Oxidase (XO) . This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting XO, this compound effectively reduces uric acid levels in the body, making it a candidate for treating conditions like hyperuricemia and gout.
Biochemical Pathways
The inhibition of XO by this compound leads to alterations in several biochemical pathways:
- Decreased Uric Acid Production : Inhibition results in lower levels of uric acid, which can alleviate conditions associated with hyperuricemia.
- Potential Antioxidant Effects : By modulating XO activity, there may be downstream effects on oxidative stress and inflammation.
Antigout Activity
Research has indicated that compounds similar to 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid exhibit significant xanthine oxidase inhibitory activity. This property is essential for potential therapeutic applications in managing gout and related disorders.
Cytotoxicity Studies
Several studies have explored the cytotoxic effects of dihydropyrimidines on cancer cell lines. For instance, compounds with structural similarities have shown antiproliferative effects against various human cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation .
Example Case Study :
In one study, derivatives of dihydropyrimidines were evaluated for their cytotoxicity using the MTT assay against human cancer cell lines (e.g., HL-60). The results demonstrated that certain derivatives exhibited IC50 values indicating moderate to high cytotoxicity against these cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid, it is beneficial to compare it with other related compounds:
Compound Name | Xanthine Oxidase Inhibition | Cytotoxicity IC50 (µM) |
---|---|---|
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | Moderate | Not specified |
2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine | High | Not specified |
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid | High | Varies by study |
特性
IUPAC Name |
6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDFWBSOKAKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。